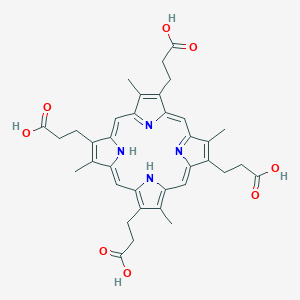

Coproporphyrin I

概要

説明

Coproporphyrin I is an endogenous metabolite present in urine and blood . It is a porphyrin metabolite arising from heme synthesis . Porphyrins are natural chemicals in the body that help form many important substances, one of which is hemoglobin, the protein in red blood cells that carries oxygen in the blood .

Synthesis Analysis

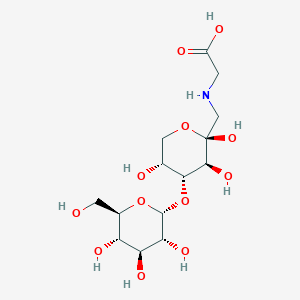

Coproporphyrin I is a tetrapyrrole dead-end product from the spontaneous oxidation of the methylene bridges of coproporphyrinogen, arising from heme synthesis and secreted in feces and urine . A minimal physiologically-based pharmacokinetic model was developed to investigate the impact of OATP1B1 genotype (c.521T>C), ethnicity, and sex on CPI pharmacokinetics and interindividual variability in its baseline .Molecular Structure Analysis

The difference between coproporphyrinogen I and III is the arrangements of the four carboxyethyl (“P” groups) and the four methyl groups (“M” groups). The I isomer has the sequence MP-MP-MP-MP, whereas in the III isomer it is MP-MP-MP-PM, with the last two side chains reversed .Chemical Reactions Analysis

Coproporphyrin and uroporphyrin excretion in urine is markedly increased during acute attacks of hereditary coproporphyria .Physical And Chemical Properties Analysis

Porphyrins feature prominently in nature, be it as enzymatic cofactors, electron and exciton shuffles, as photoactive dyes, or as signaling substances . Their involvement in the generation, storage and use of oxygen is pivotal to life, while their photochemical properties are central to the biochemical functioning of plants .科学的研究の応用

Biological Significance and Heme Biosynthesis

- Applications :

Bio-Based Production in Escherichia coli

- Results : Up to 353 mg/L CP produced in bioreactor cultivation using glycerol as the carbon source .

Sensor Applications

Phosphorescence Properties

作用機序

Result of Action

It is known that porphyrins, including coproporphyrin i, build up in patients with hereditary enzyme disorders known as porphyrias . This buildup can cause various symptoms and complications, depending on the specific type of porphyria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Coproporphyrin I. For instance, a study found that the transition of active Mycolicibacterium smegmatis cells to a dormant state under acidification conditions is accompanied by the intracellular accumulation of tetramethyl ester of coproporphyrin (TMC) . This suggests that environmental conditions such as pH can influence the action of Coproporphyrin I .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Recent advances in understanding the physiological dynamics of eukaryotic ferrochelatase, a mitochondrially localized metalloenzyme, have led to improved diagnosis and treatment . These advances include DNA-based diagnoses for all the porphyrias, new understanding of the pathogenesis of the acute hepatic porphyrias, identification of the iron overload-induced inhibitor of hepatic uroporphyrin decarboxylase activity that causes the most common porphyria, porphyria cutanea tarda . The advancement of the field of porphyrinoid-bioconjugation chemistry from basic academic research to more clinically targeted applications require continuous fine-tuning in terms of synthetic strategies .

特性

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUOZSDXVZCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883425 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coproporphyrin I | |

CAS RN |

531-14-6 | |

| Record name | Coproporphyrin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW4SWA9YWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Coproporphyrin I (CPI)?

A1: Coproporphyrin I (CPI) is a type I isomer porphyrin. It is not involved in the heme biosynthesis pathway, unlike its counterpart, Coproporphyrin III (CPIII). CPI is primarily considered a byproduct of heme synthesis and is often used as a biomarker for certain medical conditions.

Q2: How is CPI used as a biomarker in medicine?

A2: CPI levels in urine, feces, and blood can provide valuable insights into various health conditions. Increased urinary CPI excretion can indicate conditions like Rotor's syndrome [, ], lead poisoning [, ], and Dubin-Johnson syndrome []. It can also signal impaired liver function, especially when observed alongside normal total urinary coproporphyrin excretion [].

Q3: Can CPI levels help diagnose specific diseases?

A3: Yes, altered CPI levels, particularly in combination with other porphyrin levels, can aid in diagnosing various porphyrias. For example, patients with overt porphyria cutanea tarda (PCT) exhibit a specific urinary porphyrin excretion profile, characterized by a decreased coproporphyrin-to-uroporphyrin ratio and/or an inversion of the typical coproporphyrin III-to-coproporphyrin I ratio. Even after achieving clinical remission, these patients often continue to display these characteristic changes in their urinary porphyrin profiles []. Furthermore, in erythropoietic porphyrias, such as congenital erythropoietic porphyria and protoporphyria, there are significantly elevated proportions of CPI and decreased proportions of isomers III, II, and IV in the feces []. In contrast, acute hepatic porphyrias like acute intermittent porphyria and porphobilinogen synthase deficiency porphyria show notably higher proportions of isomers III, II, and IV compared to porphyria cutanea tarda [].

Q4: What do elevated levels of CPI in the amniotic fluid and urine of premature infants suggest?

A4: Studies have found significantly higher coproporphyrin I excretion in amniotic fluid and urine of premature infants compared to adults []. This suggests a potential hepatic excretory defect during fetal development, similar to what is observed in Dubin-Johnson syndrome, albeit transient in the case of premature infants.

Q5: Can CPI levels be used to assess transporter activity in certain diseases?

A5: Research suggests that tracking CPI, particularly alongside CPIII, could be helpful in understanding transporter activity changes in conditions like Nonalcoholic Steatohepatitis (NASH). Studies using animal models have shown a significant increase in CPI plasma concentration with NASH progression []. This elevation is likely attributed to changes in the expression and activity of transporters like OATP and MRP.

Q6: What is the molecular formula and weight of Coproporphyrin I?

A6: The molecular formula of Coproporphyrin I is C40H44N4O8, and its molecular weight is 708.8 g/mol.

Q7: Can you describe the spectroscopic characteristics of Coproporphyrin I?

A7: Coproporphyrin I displays distinctive spectral absorption and fluorescence properties, valuable for its identification and quantification. Studies have investigated its spectral characteristics, particularly comparing them to Coproporphyrin III []. Additionally, the influence of pH on the absorption spectra of CPI has been examined, showing that the pH of the buffer solution, specifically ammonium acetate, significantly impacts the molar absorption coefficient, particularly in the pH range of 4-5 [].

Q8: What is known about the basicity of CPI?

A8: Research has shown that porphyrins, including CPI, are stronger bases than previously thought. They can accept two protons in a stepwise manner on the nitrogen atoms within the conjugated tetrapyrrolic ring as the pH of an aqueous solution decreases from 12 to 0 []. This characteristic has implications for their behavior in different physiological environments.

Q9: Has the structure of CPI been explored for potential applications in areas like biosensors?

A9: Yes, the structure of CPI, particularly its ability to form complexes with metal ions like Cobalt(III) and Zinc(II), has been studied for its potential in biosensing applications []. Research has shown that these metalloporphyrins can selectively bind to specific molecules, such as histamine and histidine, suggesting their potential use in detecting and monitoring these compounds.

Q10: What is the significance of Organic Anion Transporting Polypeptides (OATPs) in the context of CPI?

A10: OATPs play a crucial role in the pharmacokinetics of CPI, influencing its absorption, distribution, and excretion. Studies using CPI, particularly deuterium-labeled Coproporphyrin I (CPI-d8), in cynomolgus monkeys have demonstrated that OATP inhibition, for instance by drugs like cyclosporin A (CsA), can significantly affect CPI disposition in the body [].

Q11: Can CPI be used as an indicator of OATP1B activity?

A11: Yes, research indicates that CPI can serve as a sensitive and selective endogenous biomarker of OATP1B activity. Studies in animal models have shown that hepatic OATP significantly impacts the disposition of CPI. Specifically, rifampicin, a known OATP inhibitor, notably reduced the liver and intestinal uptake of tritium-labeled CPI while increasing its uptake in the kidneys [].

Q12: Are there any drugs that have been shown to affect CPI levels through OATP1B interactions?

A12: Yes, Probenecid (PROB), a known inhibitor of renal organic anion transporters OAT1 and OAT3, has also demonstrated weak OATP1B inhibitory effects in vivo. This was evidenced by an increase in plasma levels of CPI and CPIII after PROB administration to healthy subjects [].

Q13: How do the pharmacokinetics of CPI compare to other potential OATP1B biomarkers?

A13: A comparative study of 20 potential endogenous biomarkers for OATP1B inhibition highlighted the strengths of CPI as a biomarker. While molecules like tetradecanedioate (TDA), hexadecanedioate (HDA), and bile acids like glycocholic acid, glycodeoxycholic acid (GDCA), and taurodeoxycholic acid (TDCA) showed potential, they also presented challenges like high interindividual variability, particularly with bile acids []. This reinforces the value of CPI as a reliable and sensitive biomarker for assessing OATP1B activity.

Q14: How is CPI metabolized and excreted from the body?

A14: The majority of CPI is excreted unchanged in the bile and feces. A smaller proportion is excreted in the urine. The liver plays a crucial role in CPI excretion, as evidenced by studies on rats. When the liver's excretory capacity is compromised, for example, due to ethinylestradiol treatment, there's a decrease in total hepatic excretion of both CPI and CPIII, accompanied by a rise in their urinary excretion [].

Q15: Are there differences in the excretion patterns of CPI and CPIII?

A15: Yes, studies in rats have shown that while both CPI and CPIII are excreted in the bile, there is a preference for CPI excretion. During simultaneous infusions of both isomers into the bile, the concentration ratio in bile was found to be 2:1 for CPI and CPIII, respectively, suggesting a preferential excretion of CPI by the liver [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。